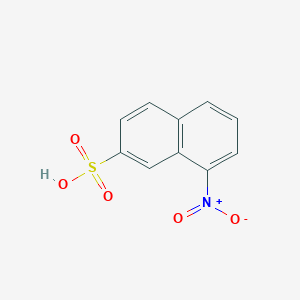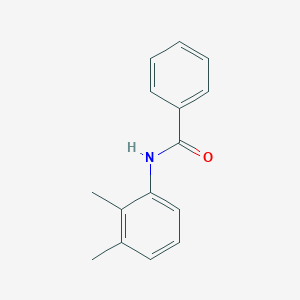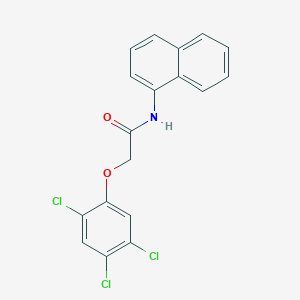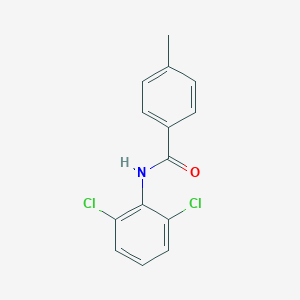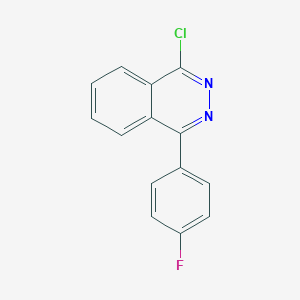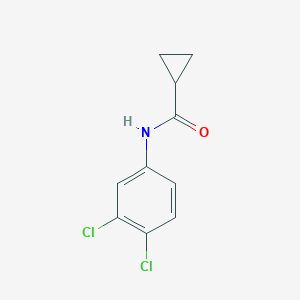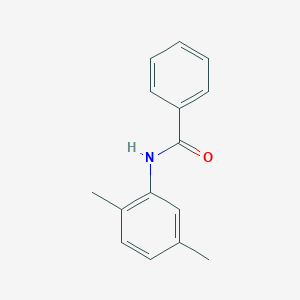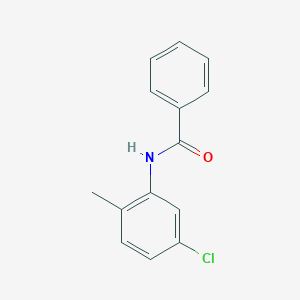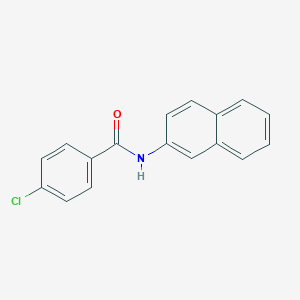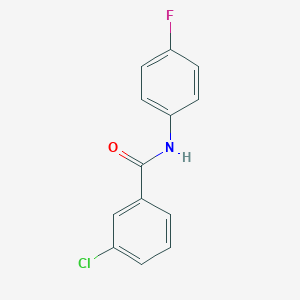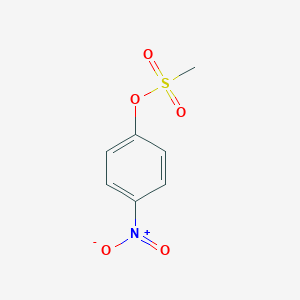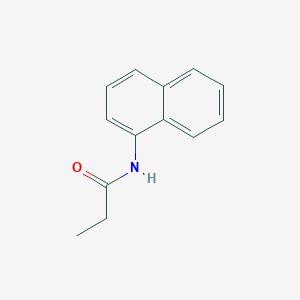
N-(naphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-(naphthalen-1-yl)propanamide involves the inhibition of enzymes that are essential for the growth and survival of microorganisms and cancer cells. N-(naphthalen-1-yl)propanamide has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the death of microorganisms and cancer cells.
Biochemische Und Physiologische Effekte
N-(naphthalen-1-yl)propanamide has been shown to have minimal toxicity and is well tolerated in laboratory experiments. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(naphthalen-1-yl)propanamide in laboratory experiments include its high purity, low toxicity, and ease of synthesis. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have a wide range of potential applications in various fields of scientific research. However, the limitations of using N-(naphthalen-1-yl)propanamide in laboratory experiments include the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are several potential future directions for the study of N-(naphthalen-1-yl)propanamide. One potential direction is the development of new antibiotics based on the antimicrobial properties of N-(naphthalen-1-yl)propanamide. Additionally, further research could be conducted on the potential use of N-(naphthalen-1-yl)propanamide in cancer therapy and the treatment of neurodegenerative diseases. Another potential direction is the development of new synthetic methods for the production of N-(naphthalen-1-yl)propanamide, which could lead to higher yields and lower costs.
Conclusion:
In conclusion, N-(naphthalen-1-yl)propanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on N-(naphthalen-1-yl)propanamide could lead to the development of new antibiotics, cancer therapies, and treatments for neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(naphthalen-1-yl)propanamide involves the reaction of naphthalene with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(naphthalen-1-yl)propanamide. This synthesis method has been widely used in the laboratory and has been optimized for higher yields.
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-1-yl)propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(naphthalen-1-yl)propanamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
2868-38-4 |
|---|---|
Produktname |
N-(naphthalen-1-yl)propanamide |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
CEXMYXRLKBMHFX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
2868-38-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




